4-((((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline
CAS No.: 1006959-98-3
Cat. No.: VC7579359
Molecular Formula: C15H22N4
Molecular Weight: 258.369
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006959-98-3 |
|---|---|
| Molecular Formula | C15H22N4 |
| Molecular Weight | 258.369 |
| IUPAC Name | 4-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline |
| Standard InChI | InChI=1S/C15H22N4/c1-12-14(11-17-19(12)4)10-16-9-13-5-7-15(8-6-13)18(2)3/h5-8,11,16H,9-10H2,1-4H3 |
| Standard InChI Key | YPYOFUYRZQTDIY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=NN1C)CNCC2=CC=C(C=C2)N(C)C |
Introduction
Molecular Formula and Weight
The molecular formula of 4-((((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline is CHNOS, with a molecular weight of approximately 311.36 g/mol.
Structural Representation
The compound features a pyrazole ring substituted with various functional groups, which contributes to its chemical reactivity and potential biological activity.
IUPAC Name
The IUPAC name for this compound is [(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylamino]methanesulfonic acid .
General Synthesis Approach
The synthesis of 4-((((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)amino)methyl)-N,N-dimethylaniline typically involves multi-step reactions starting from simpler pyrazole derivatives. The key steps include:
-
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with carbonyl compounds.
-
Methylation Reactions: Methyl groups are introduced via alkylation processes.
-
Amination: The introduction of amino groups is performed using amines or ammonium salts.
Specific Synthesis Example
A notable synthesis route involves the reaction of N,N-dimethylaniline with a suitable pyrazole derivative under controlled conditions to yield the target compound. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure .
Spectroscopic Methods
Characterization of the compound is typically performed using:
-
Nuclear Magnetic Resonance (NMR): Provides insights into the molecular structure through chemical shifts.
-
Mass Spectrometry (MS): Used to determine the molecular weight and confirm the presence of specific fragments.
-
Infrared Spectroscopy (IR): Identifies functional groups based on characteristic absorption bands.
Pharmaceutical Applications
Due to its unique structure, this compound may exhibit biological activity that could be explored for therapeutic purposes, particularly in drug design targeting specific biological pathways.
Material Science
The presence of the pyrazole moiety may lend itself to applications in organic electronics or as a precursor for more complex materials used in nanotechnology .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume